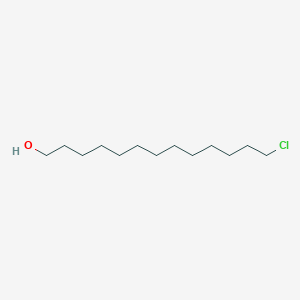

13-Chlorotridecan-1-ol

Description

Overview of Long-Chain Aliphatic Halogenated Alcohols in Chemical Research

Long-chain aliphatic halogenated alcohols are molecules that contain a hydrocarbon chain of significant length, typically with twelve or more carbon atoms, a halogen substituent, and a hydroxyl group. These compounds are of interest in chemical research due to their bifunctional nature. The long alkyl chain provides lipophilicity, while the polar hydroxyl and halogen groups introduce sites for specific chemical transformations. Research in this area often focuses on the synthesis of these molecules with precise control over the positions of the functional groups and the exploration of their utility as building blocks for more complex structures, such as polymers, surfactants, and biologically active molecules. The study of these compounds can also provide insights into the effects of functional group placement on the physical properties of long-chain molecules, such as their melting points, boiling points, and solubility. nih.govnih.gov

Structural and Functional Importance of Terminal Hydroxyl Groups in Aliphatic Systems

The terminal hydroxyl group (-OH) is one of the most versatile functional groups in organic chemistry. Its presence converts a nonpolar alkane into a polar alcohol, capable of forming hydrogen bonds. libretexts.org This ability to hydrogen bond significantly increases the boiling point of the alcohol compared to an alkane of similar molecular weight and enhances its solubility in polar solvents like water, especially for shorter chain alcohols. libretexts.org The hydroxyl group can be readily converted into a wide range of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. libretexts.org The hydroxyl group itself can also act as a nucleophile. wikipedia.org This versatility makes terminal alcohols crucial intermediates in organic synthesis.

Research Trajectories for Multifunctional Linear Alkanes, with Emphasis on 13-Chlorotridecan-1-ol

Multifunctional linear alkanes, those bearing two or more different functional groups, are valuable targets in organic synthesis as they allow for selective, stepwise reactions to build complex molecular architectures. Research in this area is focused on developing efficient and selective synthetic methods to access these compounds. For ω-haloalcohols like this compound, a key synthetic challenge is the selective functionalization of a long-chain diol at one end while leaving the other end unchanged. A common strategy involves the monoprotection of a diol, followed by the conversion of the remaining hydroxyl group to a halogen, and subsequent deprotection.

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests it would be a valuable intermediate. The terminal hydroxyl group could be used for esterification or etherification to attach it to other molecules, while the chloro group at the 13-position could participate in nucleophilic substitution or organometallic coupling reactions. For instance, the synthesis of the related compound, 1-chlorotridecan-2-ol, has been reported, highlighting the interest in chlorinated long-chain alcohols. core.ac.uk Additionally, studies on the enzymatic transformation of chlorinated tridecanes indicate a potential for biocatalytic applications of such molecules. ontosight.airesearchgate.net

Data Tables

Table 1: General Properties of Long-Chain Alcohols

| Property | Trend with Increasing Chain Length | Reference |

| Melting Point | Increases | nih.gov |

| Boiling Point | Increases | libretexts.org |

| Water Solubility | Decreases | nih.govlibretexts.org |

Table 2: Reactivity of Functional Groups

| Functional Group | Common Reactions | Reference |

| Terminal -OH | Oxidation, Esterification, Etherification, Conversion to leaving group | libretexts.org |

| -Cl (Alkyl) | Nucleophilic Substitution, Elimination, Grignard reagent formation | libretexts.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72848-19-2 |

|---|---|

Molecular Formula |

C13H27ClO |

Molecular Weight |

234.80 g/mol |

IUPAC Name |

13-chlorotridecan-1-ol |

InChI |

InChI=1S/C13H27ClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 |

InChI Key |

BVBAOYPDLRGZGB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCO)CCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 13 Chlorotridecan 1 Ol and Analogues

Direct Halogenation Approaches to Long-Chain Alcohols

The direct chlorination of a long-chain alcohol at the terminal (ω) position while preserving the hydroxyl group at the C-1 position is a formidable synthetic challenge. This approach requires a reagent and reaction conditions that can selectively activate a primary C-H bond at one end of the molecule over numerous secondary C-H bonds and the C-1 hydroxyl group.

Regioselective Chlorination Strategies for Tridecan-1-ol

Direct chlorination of alkanes typically proceeds via a free-radical mechanism, often initiated by UV light. savemyexams.comsavemyexams.com This method, however, suffers from a significant lack of selectivity. youtube.com The reactivity of C-H bonds towards radical chlorination follows the order of tertiary > secondary > primary, driven by the stability of the resulting alkyl radical intermediate. youtube.com In the case of tridecan-1-ol, this inherent reactivity profile means that chlorination would preferentially occur at one of the eleven secondary (C-2 to C-12) positions rather than the desired primary C-13 (ω) position.

Furthermore, the presence of the hydroxyl group at C-1 complicates the reaction, as many chlorinating agents can also react with the alcohol itself, leading to the formation of 1-chlorotridecane. Therefore, strategies for direct ω-chlorination would require methods that can direct the reactive chlorine species to the terminal methyl group, a feat not achievable with standard radical halogenation techniques. While some advanced catalytic systems aim for regioselective C-H functionalization, their application to simple long-chain alcohols for terminal chlorination is not well-established. google.com

Mechanistic Investigations of Selective Monochlorination at the ω-Position

The mechanism of free-radical halogenation involves three key stages: initiation, propagation, and termination. aakash.ac.inlibretexts.org

Initiation: UV light initiates the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). savemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane chain to form hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with another Cl₂ molecule to form the chloroalkane (R-Cl) and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

The regioselectivity of the reaction is determined during the hydrogen abstraction step. The activation energy for abstracting a hydrogen atom is lower for secondary C-H bonds than for primary ones because the resulting secondary radical is more stable due to hyperconjugation. This energetic preference leads to the formation of a mixture of chloroisomers, with internal chlorination products predominating over the desired ω-chloro product. youtube.com Achieving selective ω-monochlorination would necessitate a mechanism that bypasses this inherent reactivity, for instance, through a directing-group strategy or a sterically demanding catalyst that can only access the terminal position, though such methods are not standard for this specific transformation.

Synthesis from Precursor Molecules with Pre-existing Halogenation

A more effective and widely used strategy for synthesizing 13-chlorotridecan-1-ol involves starting with a precursor molecule where the chlorine atom is already in the correct position. This approach transforms the problem from one of selective C-H activation to one of chemoselective functional group reduction. The common precursor is 13-chlorotridecanoic acid or its corresponding esters.

Conversion of ω-Halo Tridecanoic Acids or Esters to this compound

The synthesis begins with a commercially available or synthetically prepared ω-halo carboxylic acid, such as 13-chlorotridecanoic acid. The primary task is to reduce the carboxylic acid functional group to a primary alcohol without affecting the carbon-chlorine bond at the opposite end of the chain.

This transformation relies on the selection of a suitable reducing agent that exhibits high reactivity towards carboxylic acids but low reactivity towards alkyl halides. The general reaction scheme is as follows:

Table 1: General Scheme for Reduction of 13-Chlorotridecanoic Acid

| Reactant | Reagents | Product |

|---|---|---|

| 13-Chlorotridecanoic Acid | 1. Reducing Agent (e.g., LiAlH₄, BH₃•THF) 2. Aqueous Workup (e.g., H₃O⁺) | This compound |

Reduction Chemistry for Carboxylic Acid Derivatives to Alcohols

Several reducing agents can effect the conversion of carboxylic acids to primary alcohols. However, their chemoselectivity in the presence of an alkyl chloride must be considered.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols. chemistrysteps.comchemguide.co.uk The reaction proceeds rapidly, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk A significant drawback is that LiAlH₄ can also reduce alkyl halides to alkanes (dehalogenation). masterorganicchemistry.comharvard.edu Therefore, careful control of reaction conditions, such as low temperatures and short reaction times, is crucial to minimize the undesired cleavage of the C-Cl bond.

Borane (B79455) Complexes (BH₃•THF or BH₃•SMe₂): Borane is a more chemoselective reducing agent. It readily reduces carboxylic acids to alcohols while being generally unreactive towards alkyl halides, esters, and nitro groups. harvard.eduresearchgate.net This makes borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF), the preferred reagent for this type of transformation, offering higher yields of the desired ω-chloroalcohol without significant dehalogenation byproducts.

Sodium Borohydride (B1222165) (NaBH₄) with Additives: Sodium borohydride itself is typically not reactive enough to reduce carboxylic acids. chemistrysteps.com However, its reactivity can be enhanced by additives. For instance, in-situ formation of hydroxybenzotriazolyl esters followed by reduction with NaBH₄ provides a chemoselective method that leaves halide groups unaffected. uq.edu.au

Table 2: Comparison of Reducing Agents for 13-Chlorotridecanoic Acid

| Reducing Agent | Selectivity for COOH vs. C-Cl | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| LiAlH₄ | Low (can reduce C-Cl) | Dry ether/THF, then H₃O⁺ workup | Adv: Highly reactive. Disadv: Risk of dehalogenation. |

| BH₃•THF | High (does not reduce C-Cl) | THF, room temp or gentle heat | Adv: Excellent chemoselectivity. Disadv: Less reactive than LiAlH₄. |

Chain Elongation and Functional Group Interconversion Strategies

This approach involves constructing the 13-carbon backbone from smaller, functionalized building blocks. These methods offer high control over the final positions of the chloro and hydroxyl groups.

One common strategy involves the use of Grignard reagents for carbon-carbon bond formation. masterorganicchemistry.com For example, a shorter ω-chloroalkyl halide can be converted into a Grignard reagent, which then reacts with an electrophile to add the remaining carbon atoms and introduce the alcohol functionality. To create this compound, one could envision starting with an 11-carbon chain containing a chlorine at one end and a group suitable for Grignard formation at the other (e.g., 1-chloro-11-iodoundecane). The Grignard reagent, formed at the more reactive carbon-iodine bond, can then react with a two-carbon electrophile like ethylene (B1197577) oxide. Subsequent acidic workup opens the epoxide ring to yield the final product.

Table 3: Chain Elongation via Grignard Reaction with Ethylene Oxide

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-chloro-11-iodoundecane | Mg, dry ether | 11-chloroundecylmagnesium iodide (Grignard reagent) |

| 2 | Grignard reagent from Step 1 | 1. Ethylene oxide 2. H₃O⁺ workup | This compound |

Another strategy involves functional group interconversion on a pre-formed C-13 chain. For instance, starting with 1,13-dichlorotridecane, one of the two identical chloro groups must be selectively converted to a hydroxyl group. This can be achieved via nucleophilic substitution (Sₙ2 reaction), for example, using sodium acetate (B1210297) to form 13-chlorotridecyl acetate, followed by hydrolysis of the ester to yield the desired alcohol. Controlling the reaction to achieve monosubstitution and avoid the formation of tridecane-1,13-diol is the primary challenge in this approach and often requires using a large excess of the dihalide starting material.

Grignard and Organolithium Chemistry in the Formation of Carbon-Carbon Bonds

The construction of the carbon skeleton of this compound can be effectively achieved through the application of Grignard and organolithium reagents, powerful nucleophiles capable of forming new carbon-carbon bonds. libretexts.orgyoutube.comkhanacademy.org A general strategy involves the reaction of these organometallic species with a suitable electrophilic partner, such as an epoxide or a carbonyl compound, followed by workup to yield the desired alcohol. libretexts.orgyoutube.com

A plausible retrosynthetic analysis for this compound using a Grignard-based approach could involve the disconnection of the C1-C2 bond, suggesting a reaction between a C12 chloro-functionalized Grignard reagent and formaldehyde (B43269). However, the presence of the chloro group on the Grignard reagent can be problematic due to potential intramolecular reactions. A more viable approach involves the use of a dihaloalkane where one halogen is more reactive towards magnesium or lithium than the other. For instance, a Grignard reagent can be prepared from a long-chain bromo-chloro-alkane, where the bromine selectively forms the organomagnesium species, leaving the chloro group intact for subsequent reactions.

Alternatively, organolithium reagents can be employed. youtube.com These reagents are generally more reactive than their Grignard counterparts. A synthetic route could involve the reaction of an organolithium reagent, such as n-butyllithium, with a long-chain ω-chloroalkyl halide via lithium-halogen exchange to generate a chloro-functionalized organolithium species. This intermediate can then react with an appropriate electrophile like formaldehyde to furnish the primary alcohol.

Table 1: Comparison of Grignard and Organolithium Reagents for Alcohol Synthesis

| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |

| Reactivity | Less reactive, more selective | More reactive, less selective |

| Basicity | Strong bases | Very strong bases |

| Preparation | Reaction of alkyl/aryl halide with Mg metal | Reaction of alkyl/aryl halide with Li metal |

| Solvent | Typically ether or THF | Hydrocarbons (e.g., pentane, hexane) or ether |

| Compatibility | Sensitive to acidic protons (water, alcohols, etc.) | Highly sensitive to acidic protons |

Wittig and Wittig-Horner Reactions for Olefin Synthesis followed by Functionalization

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methodologies for the stereoselective synthesis of alkenes, which can then be functionalized to produce the target alcohol. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. wikipedia.orgyoutube.comyoutube.com

A synthetic strategy towards this compound could commence with the synthesis of a long-chain ω-chloroalkene. This can be achieved by reacting an appropriate chloro-functionalized phosphonium (B103445) ylide with an aldehyde. For example, the ylide derived from (11-chloroundecyl)triphenylphosphonium bromide could be reacted with formaldehyde to yield 1-chloro-dodec-12-ene.

The Horner-Wadsworth-Emmons reaction offers an alternative with several advantages, including the use of more reactive and easily handled phosphonate reagents and the typical formation of (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgyoutube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification. organic-chemistry.org

Once the terminal alkene is synthesized, the primary alcohol functionality can be introduced via hydroboration-oxidation. This two-step process involves the anti-Markovnikov addition of a borane reagent across the double bond, followed by oxidation with hydrogen peroxide and a base to yield the primary alcohol. This method ensures the formation of the terminal alcohol without rearrangement of the carbon skeleton. The final step would involve the conversion of the terminal hydroxyl group to a chloride, if not already present in the starting materials.

Table 2: Key Features of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easily removed) |

| Stereoselectivity | (Z)-alkene favored with non-stabilized ylides | (E)-alkene generally favored |

| Reactivity of Reagent | Less reactive ylides require stronger bases | More nucleophilic phosphonate carbanions |

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from such approaches, particularly in the formation of the long carbon chain.

Metal-Catalyzed Reductive Coupling Reactions for C(sp³)-C(sp³) Linkages

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the formation of C(sp³)-C(sp³) bonds from readily available alkyl halides. organic-chemistry.orgdicp.ac.cn This methodology avoids the pre-formation of stoichiometric organometallic reagents, which can be sensitive and difficult to handle. In a typical reaction, two different alkyl halides are coupled in the presence of a nickel catalyst and a stoichiometric reductant, such as manganese or zinc. organic-chemistry.org

The synthesis of a precursor to this compound could be envisioned by coupling a shorter-chain α,ω-dihaloalkane with a suitable chloro-functionalized alkyl halide. For example, the coupling of 1-bromo-7-chloroheptane (B1279589) with 1-bromo-6-hexanol (with the hydroxyl group protected) in the presence of a nickel catalyst could potentially form the C13 backbone with the desired terminal functionalities after deprotection. The chemoselectivity of the coupling, favoring the reaction of the more reactive bromide over the chloride, is a key consideration in this approach.

Enzymatic Transformations in the Synthesis of ω-Chloro Alcohols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.comresearchgate.net This approach can be applied to the synthesis of enantiomerically enriched analogs of this compound.

A racemic mixture of a chiral ω-chloro alcohol can be subjected to enzymatic acylation in the presence of a lipase (B570770) and an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer. The acylated and unreacted alcohols can then be separated chromatographically. This method allows for the preparation of both enantiomers of the target molecule. Lipases from Pseudomonas cepacia and Candida antarctica are commonly employed for such resolutions. nih.gov

Stereochemical Control in Synthetic Routes to Chiral Analogues

Achieving stereochemical control is a central theme in modern organic synthesis, particularly for the preparation of biologically active molecules. ethz.ch The synthesis of chiral, non-racemic analogs of this compound requires the use of stereoselective reactions.

One strategy involves the use of chiral starting materials from the "chiral pool," such as amino acids or sugars, which possess inherent stereochemistry. ethz.ch Another powerful approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a reaction. For instance, the asymmetric reduction of a long-chain ω-chloro ketone using a chiral reducing agent or a biocatalyst like a ketoreductase can produce a chiral ω-chloro alcohol with high enantiomeric excess. nih.gov

Dynamic kinetic resolution (DKR) is a particularly efficient method that combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com This has been successfully applied to the synthesis of chiral alcohols using a combination of a lipase for the resolution and a metal catalyst (e.g., a ruthenium complex) for the racemization.

Chemical Reactivity and Transformation Chemistry of 13 Chlorotridecan 1 Ol

Reactions at the Hydroxyl Moiety of 13-Chlorotridecan-1-ol

The primary alcohol group is a versatile functional handle for various chemical modifications.

Esterification is a fundamental reaction for converting alcohols into esters, which can serve as derivatives for analytical purposes or as linkers in more complex molecular architectures. The reaction typically involves the treatment of the alcohol with a carboxylic acid in the presence of an acid catalyst. vnaya.comchemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. organic-chemistry.orgbritannica.com To drive the reaction towards the formation of the ester, water, a byproduct, is often removed. organic-chemistry.org

Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be employed for a more vigorous and often irreversible reaction. chemguide.co.uk For instance, reacting this compound with an acyl chloride would produce the corresponding ester and hydrogen chloride gas. chemguide.co.uk Similarly, reaction with an acid anhydride (B1165640) yields the ester and a carboxylic acid. chemguide.co.uk

These reactions are pivotal for introducing a wide array of functional groups onto the this compound backbone, enabling the synthesis of compounds with tailored properties. The direct transformation of alcohols into esters is also gaining attention to avoid the use of hazardous acids. nih.gov

Table 1: Common Esterification Methods for Alcohols

| Reagent | Catalyst | Byproduct | Reaction Conditions |

| Carboxylic Acid | Acid (e.g., H₂SO₄) | Water | Heating, often with water removal |

| Acyl Chloride | None or Base (e.g., Pyridine) | HCl | Typically vigorous, often at room temperature |

| Acid Anhydride | None or Acid/Base | Carboxylic Acid | Slower than acyl chlorides, may require warming |

The hydroxyl group of this compound can be converted into an ether, a reaction useful for extending the alkyl chain or for protecting the alcohol functionality during subsequent synthetic steps. A common method for ether synthesis is the Williamson ether synthesis. britannica.com This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH) or an alkali metal like sodium, to form an alkoxide. britannica.com This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an S(_N)2 reaction to form the ether. britannica.com

For example, treating this compound with sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide) would yield 13-chloro-1-methoxytridecane. The choice of the alkyl halide determines the nature of the alkyl group introduced.

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane, will selectively oxidize the primary alcohol to an aldehyde. chemistrysteps.com Other reagents that can achieve this transformation include Dess-Martin periodinane and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). chemistryviews.orgwikipedia.org It is crucial to perform these reactions in the absence of water to prevent over-oxidation to the carboxylic acid. wikipedia.orgmasterorganicchemistry.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid. chemistrysteps.comwikipedia.org These reactions typically proceed through an aldehyde intermediate which is then further oxidized in the aqueous reaction medium. wikipedia.orgresearchgate.net

Table 2: Oxidation Reagents for Primary Alcohols

| Product | Reagent(s) | Notes |

| Aldehyde | Pyridinium chlorochromate (PCC) | Requires anhydrous conditions |

| Aldehyde | Dess-Martin periodinane | Mild and selective |

| Aldehyde | Swern Oxidation (DMSO, oxalyl chloride, base) | Byproducts are volatile |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Strong oxidant, can cleave C-C bonds under harsh conditions |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Strong acidic conditions |

| Carboxylic Acid | Ruthenium tetroxide (RuO₄) | Aggressive but allows for mild conditions |

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group. One common strategy is to convert the alcohol into a tosylate ester by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270). libretexts.org The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an S(_N)2 reaction.

Alternatively, the alcohol can be converted into an alkyl halide. libretexts.org Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. libretexts.org These reactions proceed through an S(_N)2 mechanism for primary alcohols, resulting in an inversion of configuration at the reaction center. libretexts.org

Reactions at the Terminal Chloro Moiety of this compound

The terminal chlorine atom provides a site for nucleophilic substitution, allowing for the introduction of various functional groups at this position.

As a primary alkyl halide, the terminal chloro group of this compound is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. chemguide.co.uk This reaction involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and an inversion of configuration at the carbon atom (though this is not relevant for the achiral terminal carbon of this compound). masterorganicchemistry.com

The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com A wide range of nucleophiles can be employed to displace the chloride, leading to a variety of derivatives. For example, reaction with sodium hydroxide (B78521) would yield tridecane-1,13-diol. chemguide.co.uk Other common nucleophiles include alkoxides, cyanide, azide (B81097), and thiols, which would introduce ether, nitrile, azido, and thioether functionalities, respectively. masterorganicchemistry.com

The efficiency of the S(_N)2 reaction is influenced by steric hindrance at the reaction center. masterorganicchemistry.com Since this compound is a primary alkyl halide, steric hindrance is minimal, favoring the S(_N)2 pathway. youtube.com

Table 3: Examples of S(_N)2 Reactions at the Terminal Chloro Moiety

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (Diol) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Azide |

| Thiolate | Sodium Thiolate (NaSR) | Thioether |

| Iodide | Sodium Iodide (NaI) - Finkelstein reaction | Alkyl Iodide |

Elimination Reactions for the Formation of Unsaturated Systems

Elimination reactions involving this compound can be directed to form different types of unsaturated products depending on which functional group is targeted.

Dehydrochlorination: The removal of hydrogen chloride from the terminal chloro group can lead to the formation of tridec-12-en-1-ol. This reaction is typically achieved by treatment with a strong, sterically hindered base to favor elimination over substitution. The choice of base and reaction conditions is crucial to prevent side reactions involving the hydroxyl group.

Dehydration: The elimination of water from the alcohol moiety would yield 13-chlorotridec-1-ene. This transformation is generally catalyzed by strong acids and heat. However, these conditions might also promote substitution of the alcohol with the counter-ion of the acid or other side reactions. A common strategy to avoid rearrangements and achieve milder dehydration is to first convert the alcohol into a better leaving group, such as a tosylate or mesylate, followed by treatment with a non-nucleophilic base.

A comparison of potential elimination pathways is presented below:

| Reaction Type | Target Functional Group | Reagents | Product |

| Dehydrochlorination | Alkyl Chloride | Strong, hindered base (e.g., potassium tert-butoxide) | Tridec-12-en-1-ol |

| Dehydration | Alcohol | Strong acid (e.g., H₂SO₄, heat) or conversion to sulfonate ester followed by base | 13-Chlorotridec-1-ene |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki, Sonogashira) for Carbon-Carbon Bond Formation

The primary alkyl chloride of this compound is a suitable electrophile for various metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov However, the presence of the free hydroxyl group can interfere with many organometallic reagents used in these couplings. Therefore, it is often necessary to protect the alcohol group prior to the cross-coupling reaction. libretexts.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or ethers (e.g., THP), which are stable under the coupling conditions and can be easily removed afterward. libretexts.org

Once the alcohol is protected, the terminal chloride can participate in several types of cross-coupling reactions:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the alkyl halide in the presence of a palladium or nickel catalyst. nih.gov The protected this compound can be coupled with a variety of organozinc compounds (alkyl, vinyl, aryl, etc.) to form elongated carbon chains or introduce new functional moieties. nih.gov

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (like a boronic acid or ester) with the alkyl halide, catalyzed by a palladium complex. This reaction is known for its mild conditions and tolerance of many functional groups, though protection of the alcohol in this compound would still be advisable to ensure compatibility with the basic conditions often employed.

Sonogashira Coupling: This coupling introduces an alkyne moiety by reacting a terminal alkyne with the alkyl halide, using a palladium catalyst and a copper(I) co-catalyst. masterorganicchemistry.com This reaction would lead to the formation of a long-chain chloroalkynol (after deprotection), a valuable synthetic intermediate.

The following table summarizes these potential cross-coupling reactions on a protected form of this compound:

| Coupling Reaction | Organometallic Reagent | Catalyst System | Product Type (after deprotection) |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | 14-Substituted tetradecan-1-ol |

| Suzuki | Organoboron (R-B(OH)₂) | Pd catalyst, Base | 14-Substituted tetradecan-1-ol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Pentadec-14-yn-1-ol derivative |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The conversion of the alkyl chloride functionality of this compound into an organometallic reagent, such as a Grignard or organolithium reagent, is complicated by the presence of the acidic proton of the hydroxyl group. libretexts.org These highly reactive organometallic species are strong bases and would be quenched by the alcohol, leading to deprotonation rather than the desired carbon-metal bond formation. dummies.com

To successfully form these reagents, the alcohol group must first be protected with a group that is stable to the strongly basic and nucleophilic conditions of organometallic reagent formation. pressbooks.pub Silyl ethers or other ether-based protecting groups are suitable for this purpose. libretexts.org

Grignard Reagent Formation: After protection of the alcohol, the resulting chloro-ether can be reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 13-(protected-oxy)tridecylmagnesium chloride. masterorganicchemistry.com This reagent can then be used in a wide array of subsequent reactions, such as additions to carbonyls, to form new carbon-carbon bonds. dummies.com

Organolithium Reagent Formation: Similarly, the protected chloro-ether can be treated with lithium metal to form the organolithium reagent, 13-(protected-oxy)tridecyllithium. youtube.com Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com

| Organometallic Reagent | Metal | Necessary Precursor | Resulting Reagent |

| Grignard Reagent | Magnesium (Mg) | Protected this compound | 13-(Protected-oxy)tridecylmagnesium chloride |

| Organolithium Reagent | Lithium (Li) | Protected this compound | 13-(Protected-oxy)tridecyllithium |

Tandem and Cascade Reactions Leveraging Both Functionalities

The presence of both a nucleophilic (hydroxyl) and an electrophilic (alkyl chloride) center in this compound allows for the possibility of intramolecular reactions, which can be considered a simple form of a tandem or cascade process.

Intramolecular Etherification (Cyclization): Treatment of this compound with a base can induce an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion. This would result in the formation of a 14-membered cyclic ether, oxacyclotetradecane. The formation of such a large ring can be challenging due to entropic factors, and often requires high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

This type of reaction, where a single reagent (a base) initiates a sequence of events (deprotonation followed by cyclization), is a fundamental example of a tandem reaction. More complex cascade sequences could be designed by first modifying one of the functional groups to introduce new reactivity that can then engage the other end of the molecule.

Derivatization Strategies for Analytical Characterization and Synthetic Utility of 13 Chlorotridecan 1 Ol

Silylation Strategies for Enhanced Chromatographic Performance

Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule and decreases hydrogen bonding, leading to increased volatility and thermal stability, which is crucial for GC analysis.

Optimization of Silylating Reagents and Reaction Conditions for 13-Chlorotridecan-1-ol

The efficiency of the trimethylsilylation of this compound depends on several factors, including the choice of silylating reagent, solvent, catalyst, reaction temperature, and time. For hindered alcohols, more robust silylating conditions may be necessary. gelest.com

Common silylating agents include hexamethyldisilazane (B44280) (HMDS), trimethylchlorosilane (TMCS), and trimethylsilyl azide (B81097) (TMSN3). gelest.comacs.org Reactions with HMDS can be accelerated by warming or the addition of a catalyst like TMCS. gelest.com For sterically hindered alcohols, a combination of trimethyliodosilane and HMDS in pyridine (B92270) can be effective. gelest.com The use of a catalyst such as tetrabutylammonium (B224687) bromide (TBABr) with TMSN3 has been shown to be highly efficient for the silylation of primary, secondary, and even hindered tertiary alcohols, often proceeding to completion in a short time. acs.org

The table below summarizes various silylating agents and their typical reaction conditions for the derivatization of alcohols.

| Silylating Reagent | Catalyst/Co-reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| HMDS | TMCS (catalytic) | Neat or inert solvent | 40-50°C | Rapid | >95% |

| TMCS | Pyridine or Triethylamine | Inert solvent or amine | Room Temperature | Fast | Quantitative |

| TMSI/HMDS | Pyridine | Pyridine | Not specified | Not specified | High |

| TMSN3 | TBABr (catalytic) | Neat | 30-70°C | 30 min - 2h | >91% |

Impact of Steric Hindrance on Derivatization Efficiency for Halogenated Long-Chain Alcohols

Steric hindrance around the hydroxyl group can significantly affect the rate and extent of the silylation reaction. In the case of this compound, the long alkyl chain itself can influence the accessibility of the hydroxyl group to the silylating reagent. The choice of solvent can play a role in the conformation of the alkyl chain, with polar solvents potentially increasing steric hindrance. uantwerpen.be

Other Derivatization Reagents for Specific Analytical Detection

Beyond silylation for GC-MS, other derivatization strategies are employed to enhance the detectability of this compound in LC-MS analysis. These methods often aim to introduce a readily ionizable group or a chromophore/fluorophore into the molecule.

Acylation and Alkylation for LC-MS Analysis

Acylation is a widely used derivatization technique for alcohols to improve their chromatographic properties and mass spectral characteristics. epa.govresearchgate.net Reagents such as acyl chlorides and acid anhydrides react with the hydroxyl group to form esters. acs.orgosti.gov For LC-MS analysis, derivatization can be designed to introduce a tag that enhances ionization efficiency. nih.gov

Alkylation involves the replacement of the active hydrogen of the hydroxyl group with an alkyl group. This process can reduce polarity and improve chromatographic behavior. researchgate.net While less common for improving ionization in LC-MS compared to charge-tagging methods, it can be a useful strategy in specific analytical contexts.

The table below provides examples of acylation and alkylation reagents for derivatizing alcohols.

| Derivatization Type | Reagent Class | Example Reagent | Functional Group Targeted |

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | -OH |

| Acylation | Acid Anhydrides | Acetic anhydride (B1165640), Trifluoroacetic anhydride | -OH |

| Alkylation | Alkyl Halides | Methyl iodide | -OH |

| Alkylation | Diazomethane derivatives | Trimethylsilyldiazomethane | -OH |

Charge-Switch Derivatization Methods for Mass Spectrometry

Charge-switch derivatization, also known as charge tagging, is a powerful strategy to improve the sensitivity of analytes in mass spectrometry. This approach involves introducing a permanently charged group into the analyte molecule, which significantly enhances its ionization efficiency in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). spectroscopyonline.com

For alcohols like this compound, derivatization with reagents that introduce a cationic charge can dramatically improve detection limits in positive-ion ESI-MS. For instance, reaction with 2-fluoro-N-methylpyridinium p-toluenesulfonate imparts a permanent positive charge on the hydroxyl group. nih.gov Another approach involves using pyridine and thionyl chloride as derivatizing reagents, which can generate permanently charged tags on hydroxyl groups, leading to a significant increase in detection sensitivity. acs.org These methods are particularly valuable for the trace analysis of long-chain alcohols in complex matrices.

Formation of Oxime Derivatives for Carbonyl Precursors or Products

The analytical characterization of this compound can be indirectly achieved through the derivatization of its corresponding carbonyl compounds. Primary alcohols are readily oxidized to form aldehydes. In this context, this compound can be converted to its corresponding aldehyde, 13-chlorotridecanal, using various oxidizing agents.

This transformation is a key step, as the resulting aldehyde is amenable to derivatization reactions that yield crystalline products with sharp melting points, facilitating identification and purification. One of the most common derivatization techniques for aldehydes and ketones is the formation of oximes. wikipedia.orgbyjus.com

The reaction involves the condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH) in a weakly acidic medium. byjus.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 13-chlorotridecanal. This is followed by dehydration, leading to the formation of 13-chlorotridecanal oxime, a stable and often crystalline compound.

The formation of an oxime derivative serves several analytical purposes:

Identification: The distinct melting point of the oxime can be used to identify the original aldehyde and, by extension, the parent alcohol.

Purification: The crystalline nature of oximes allows for easy purification through recrystallization, separating the compound from non-carbonyl impurities.

Characterization: The oxime derivative can be further analyzed using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its structure.

| Stage | Reaction | Description | Typical Reagents |

|---|---|---|---|

| 1. Oxidation | This compound → 13-Chlorotridecanal | The primary alcohol is oxidized to form an aldehyde. | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| 2. Oximation | 13-Chlorotridecanal → 13-Chlorotridecanal Oxime | The aldehyde undergoes condensation with hydroxylamine to form the oxime. wikipedia.org | Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (B1210297) or Pyridine |

This derivatization strategy highlights the utility of converting a relatively non-descript long-chain alcohol into a more readily characterizable solid derivative, which is a classic technique in qualitative organic analysis. nih.gov

Synthetic Derivatization for Intermediates and Product Development

Protection Group Chemistry for Selective Functionalization of this compound

This compound is a bifunctional molecule, possessing both a primary alcohol and a primary alkyl chloride. This duality presents a challenge in synthetic chemistry when a reaction is desired at one site without affecting the other. For instance, if a nucleophilic substitution is intended at the chlorine-bearing carbon, the acidic proton of the hydroxyl group could interfere with strongly basic nucleophiles. libretexts.org Conversely, reactions targeting the hydroxyl group might be incompatible with the alkyl chloride functionality.

To achieve selective functionalization, the hydroxyl group can be temporarily masked with a protecting group. organic-chemistry.orgmasterorganicchemistry.com An ideal protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove cleanly without altering the rest of the molecule. ucoz.com

Common protecting groups for alcohols include silyl ethers, tetrahydropyranyl (THP) ethers, and benzyl (B1604629) (Bn) ethers. masterorganicchemistry.comuwindsor.ca

Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation and stability towards many non-acidic reagents. They are installed by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole. Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), which exploits the high affinity of silicon for fluoride. libretexts.org

Tetrahydropyranyl (THP) Ethers: These are formed by the acid-catalyzed addition of the alcohol to dihydropyran. THP ethers are stable to bases, organometallic reagents, and nucleophiles but are readily cleaved under acidic aqueous conditions. uwindsor.ca

Benzyl (Bn) Ethers: Formed by Williamson ether synthesis using benzyl bromide and a base, benzyl ethers are robust and stable to both acidic and basic conditions. Their key advantage is that they can be removed by hydrogenolysis, a mild reduction method that does not affect most other functional groups. uwindsor.ca

The use of these protecting groups allows for a wide range of transformations to be performed selectively on the chloro-terminated end of the molecule, such as nucleophilic substitutions to introduce azides, cyanides, or other functional groups.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Key Stability Features |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF or HF in Pyridine | Stable to base, mild acid, oxidation, reduction |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, Acetic Acid) | Stable to base, organometallics, nucleophiles |

| Benzyl ether | Bn | NaH, Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Stable to strong acids and bases, many oxidizing/reducing agents |

Formation of Phosphates, Thiols, and Carbamodithioic Acids from this compound Derivatives

The hydroxyl group of this compound is a versatile handle for the synthesis of various derivatives with applications in materials science and biochemistry.

Formation of Phosphates: Organophosphates can be synthesized from alcohols through several phosphorylation methods. wikipedia.orgmdpi.com A common and direct industrial route involves the reaction of the alcohol with phosphorus oxychloride (POCl₃). wikipedia.org This reaction typically requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise lead to undesired side reactions with the starting alcohol. wikipedia.org

The resulting 13-chlorotridecyl dichlorophosphate (B8581778) can be subsequently hydrolyzed to yield the corresponding phosphate (B84403) monoester. Alternative one-pot procedures using reagents like tetrabutylammonium hydrogen phosphate and trichloroacetonitrile (B146778) have been developed to provide phosphate monoesters in high yields under mild conditions. lookchem.comresearchgate.net These organophosphate derivatives are of interest as surfactants, flame retardants, or as intermediates in biochemical studies. wikipedia.org

Formation of Thiols: The conversion of an alcohol to a thiol is typically not a direct substitution but is achieved through a two-step process. beilstein-journals.orgias.ac.in The hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide. Subsequently, this intermediate is treated with a sulfur nucleophile.

A reliable method involves reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine to form the tosylate. The tosylate is then subjected to nucleophilic substitution with a reagent like thiourea. libretexts.orgchemistrysteps.com The initial product is an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final product, 13-chlorotridecane-1-thiol. chemistrysteps.com This method is often preferred over using sodium hydrosulfide (B80085) (NaSH) as the nucleophile to avoid the formation of sulfide (B99878) byproducts. libretexts.org

Formation of Carbamodithioic Acids: The synthesis of a carbamodithioic acid derivative from this compound requires the introduction of a nitrogen atom. This can be achieved by leveraging the alkyl chloride end of the molecule. A straightforward approach is a one-pot, three-component reaction involving an amine, carbon disulfide (CS₂), and the alkyl halide (in this case, the chloro-group of this compound). acs.orgorganic-chemistry.org

In this reaction, an external primary or secondary amine first reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ. nih.gov This salt then acts as a nucleophile, displacing the chloride from this compound to form the final S-alkyl dithiocarbamate ester. This method is highly efficient and can often be performed under solvent-free conditions. acs.orgorganic-chemistry.org The resulting compounds have applications in agriculture, materials science, and coordination chemistry. acs.org

| Derivative | Synthetic Route | Key Reagents |

|---|---|---|

| Organophosphate | Direct phosphorylation of the alcohol. | 1. POCl₃, Pyridine 2. H₂O |

| Thiol | Two-step conversion via a tosylate intermediate. | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. Thiourea, followed by NaOH(aq) |

| Carbamodithioic Acid Ester | Three-component reaction at the alkyl chloride terminus. | Primary/Secondary Amine (R₂NH), Carbon Disulfide (CS₂), Base (optional) |

Advanced Analytical Techniques for the Characterization of 13 Chlorotridecan 1 Ol and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 13-Chlorotridecan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize its structure.

High-resolution proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons adjacent to the hydroxyl and chloro functional groups, as well as for the protons of the long methylene (B1212753) chain.

The protons on the carbon adjacent to the electron-withdrawing hydroxyl group (C1) are deshielded and expected to appear downfield, typically in the range of 3.4-4.5 ppm. libretexts.org Similarly, the protons on the carbon bonded to the electronegative chlorine atom (C13) will also be shifted downfield. The large number of methylene (-CH₂-) groups in the long alkyl chain will produce a complex, overlapping signal in the 1.2-1.6 ppm region. libretexts.org The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on concentration, solvent, and temperature. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| HO-CH ₂- | ~3.6 | Triplet (t) |

| Cl-CH ₂- | ~3.5 | Triplet (t) |

| -(CH ₂)₁₀- | ~1.2-1.6 | Multiplet (m) |

| H O- | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A key advantage of ¹³C NMR is its wide spectral window (0-220 ppm), which typically allows for the resolution of a distinct signal for each unique carbon atom in the structure. libretexts.org

For this compound, the carbon atom bonded to the hydroxyl group (C1) is expected to resonate in the 50-65 ppm range. libretexts.org The carbon atom attached to the chlorine (C13) will also appear in a characteristic downfield region. The carbons of the long methylene chain will produce a series of signals in the typical alkane region of the spectrum. Due to the molecule's symmetry, carbons equidistant from the center of the chain may overlap. The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each chemically distinct carbon. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂OH) | ~63 |

| C13 (-CH₂Cl) | ~45 |

| C2 | ~33 |

| C12 | ~33 |

Note: Predicted values are based on standard chemical shift ranges and incremental calculations for substituted alkanes.

While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the precise connectivity of the atoms in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons on C1 and C2, and between the protons on C12 and C13, confirming the positions of the functional groups relative to the alkyl chain. It would also show correlations between adjacent methylene protons along the chain.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). pressbooks.publibretexts.org This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal(s) in the ¹H NMR spectrum.

TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment can establish correlations between all protons within a coupled spin system. wikipedia.org In this compound, this would be useful to trace the connectivity through the entire methylene chain, showing the relationship of all the -(CH₂)ₙ- protons as belonging to a single, contiguous spin system.

Beyond structural elucidation, NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions and quantifying the purity of the resulting products.

Reaction Monitoring : The synthesis of this compound can be monitored in real-time or by analyzing aliquots from the reaction mixture. process-nmr.com For example, in a reaction to chlorinate a diol precursor, ¹H NMR can track the disappearance of the signal corresponding to the starting material's second carbinol proton (e.g., a -CH₂OH signal) and the simultaneous appearance of the downfield signal for the newly formed chloromethylene group (-CH₂Cl). This allows for the optimization of reaction conditions and the determination of reaction completion. acs.org

Purity Assessment : Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. koreascience.kr By adding a known amount of an internal standard with a distinct NMR signal to a precisely weighed sample of this compound, the purity of the analyte can be calculated by comparing the integral areas of the analyte's signals to those of the standard. acs.org This method is recognized as a primary ratio method for establishing metrological traceability in organic analysis. koreascience.kr

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. f1000research.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.

The sample is first injected into the GC, where it is vaporized and separated from other components in the mixture based on boiling point and affinity for the GC column. epa.gov As this compound elutes from the column, it enters the mass spectrometer. In the MS, the molecule is ionized, typically by electron impact (EI), causing it to form a molecular ion (M⁺) and a series of characteristic fragment ions.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. jove.com Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks: an [M]⁺ peak and an [M+2]⁺ peak (two mass units higher), with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom. jove.comyoutube.com

Common fragmentation pathways for long-chain chloroalcohols include:

Loss of Water : A peak corresponding to [M-18]⁺ is common for alcohols. youtube.com

Alpha-Cleavage : Cleavage of the bond adjacent to the oxygen atom, resulting in the loss of a ·CH₂OH radical.

Loss of HCl : A peak corresponding to [M-36]⁺ can occur.

Cleavage of the C-Cl Bond : Heterolytic cleavage can result in the formation of a stable alkyl cation. youtube.comyoutube.com

Alkyl Chain Fragmentation : The long hydrocarbon chain can fragment, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₃H₂₇ClO)

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 234/236 | [C₁₃H₂₇ClO]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) showing a ~3:1 ratio |

| 216/218 | [M - H₂O]⁺ | Loss of water |

| 199 | [M - Cl]⁺ | Loss of a chlorine radical |

Note: The molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Sensitivity Enhancement

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, particularly in intricate biological or environmental samples. wikipedia.orgyoutube.com This approach is well-suited for non-volatile and thermally labile compounds, offering enhanced sensitivity and selectivity. nih.gov The initial chromatographic separation, typically using reversed-phase high-performance liquid chromatography (HPLC), isolates the target analyte from matrix components. Subsequently, the mass spectrometer provides definitive identification and quantification.

In the context of complex mixtures, the selectivity of tandem mass spectrometry is crucial. It allows for the monitoring of specific precursor-to-product ion transitions, which minimizes interferences from co-eluting compounds. whitman.edu For this compound, this would involve the selection of the protonated molecule [M+H]⁺ or a suitable adduct ion in the first mass analyzer, followed by collision-induced dissociation and monitoring of a characteristic fragment ion in the second mass analyzer. This high degree of specificity significantly enhances the signal-to-noise ratio, enabling detection at trace levels.

The sensitivity of LC-MS/MS can be further optimized through the choice of ionization source. Electrospray ionization (ESI) is a common and effective method for polar molecules like alcohols and is well-suited for the analysis of this compound. nih.gov Method development would focus on optimizing parameters such as mobile phase composition, flow rate, and ESI source conditions to maximize the ionization efficiency of the target analyte.

A summary of typical LC-MS/MS parameters for the analysis of a long-chain alcohol is presented in the table below.

| Parameter | Setting | Purpose |

| LC Column | C18 reversed-phase | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with formic acid or ammonium (B1175870) acetate (B1210297) | To achieve optimal separation and promote ionization |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecular ions |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | High selectivity and sensitivity for quantification |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification of this compound and its derivatives. chromatographyonline.com Unlike nominal mass instruments, HRMS can determine the mass of an ion with sufficient accuracy to allow for the calculation of its elemental composition. This capability is particularly useful in complex sample matrices where isobaric interferences—compounds with the same nominal mass but different elemental formulas—may be present.

For this compound (C₁₃H₂₇ClO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimentally determined mass that is within a few parts per million (ppm) of this theoretical value provides strong evidence for the presence of the compound. This level of certainty is often required in metabolic studies, environmental analysis, and the characterization of unknown compounds. Modern HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, routinely achieve mass accuracies of less than 5 ppm. thermofisher.comuef.fi

The use of HRMS is not limited to the parent ion; it can also be applied to fragment ions in MS/MS experiments. The accurate mass measurement of fragment ions provides additional structural information, aiding in the differentiation of isomers and the elucidation of fragmentation pathways.

Fragmentation Analysis and Ionization Mechanisms of this compound

Understanding the fragmentation patterns of this compound in a mass spectrometer is fundamental to developing robust analytical methods and for its structural confirmation. The fragmentation behavior is influenced by the ionization method and the energy applied during the process.

In electron ionization (EI), a common technique in gas chromatography-mass spectrometry (GC-MS), the initial event is the removal of an electron to form a molecular ion (M⁺˙). For alcohols, the molecular ion is often unstable and may not be observed. libretexts.org Common fragmentation pathways for long-chain alcohols include:

Alpha-cleavage: The breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would lead to the loss of an alkyl radical. libretexts.org

Dehydration: The loss of a water molecule (18 Da), which is a characteristic fragmentation for many alcohols. libretexts.orgyoutube.com

Loss of HCl: The elimination of a molecule of hydrogen chloride (36 Da) is also a possible fragmentation pathway due to the presence of the chlorine atom.

In softer ionization techniques like ESI, used in LC-MS, fragmentation is typically induced in the collision cell of a tandem mass spectrometer. The protonated molecule [M+H]⁺ is selected and then fragmented. The resulting product ions would likely arise from the loss of water and/or the loss of the chloroalkyl chain.

The table below summarizes the expected fragmentation patterns for this compound under different ionization conditions.

| Ionization Method | Precursor Ion | Expected Key Fragment Ions | Fragmentation Pathway |

| Electron Ionization (EI) | M⁺˙ | [M-H₂O]⁺˙, [M-HCl]⁺˙, alpha-cleavage products | Loss of water, loss of HCl, cleavage adjacent to the hydroxyl group |

| Electrospray Ionization (ESI) | [M+H]⁺ | [M+H-H₂O]⁺ | Loss of water from the protonated molecule |

Chromatographic Separation Methodologies

Effective chromatographic separation is a prerequisite for the accurate analysis of this compound, ensuring its resolution from isomers, degradation products, and matrix components. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte and its derivatives.

Method Development in Gas Chromatography for Elution and Resolution of this compound

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov For compounds with active functional groups such as alcohols, derivatization is often employed to improve chromatographic performance by increasing volatility and reducing peak tailing. Silylation, for instance, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

Method development in GC focuses on optimizing several parameters to achieve the desired separation:

Stationary Phase: A non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, is generally a good starting point for the separation of long-chain halogenated compounds.

Temperature Program: A temperature gradient is typically used to ensure the elution of the analyte in a reasonable time with good peak shape. The initial temperature, ramp rate, and final temperature are optimized to resolve the target analyte from other components in the sample.

Injector and Detector Temperatures: These are set high enough to ensure efficient vaporization of the sample and to prevent condensation, respectively.

The resolution of this compound from closely related compounds, such as isomers with the chlorine at a different position, would be a key challenge in GC method development. Fine-tuning the temperature program and selecting a high-resolution capillary column would be critical for achieving this separation.

Development of High-Performance Liquid Chromatography Methods (Normal and Reversed Phase)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC. libretexts.org For this compound, both normal-phase and reversed-phase HPLC can be considered.

Reversed-Phase HPLC: This is the most common mode of HPLC and would be the initial choice for this compound. A C18 or C8 stationary phase would be used with a polar mobile phase, typically a mixture of water and a more non-polar organic solvent like methanol or acetonitrile. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the relatively non-polar this compound with a good peak shape.

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane (B92381) and isopropanol). rsc.org Separation is based on polar interactions. While less common, normal-phase HPLC could be advantageous for separating isomers of this compound, as the polar hydroxyl and chloro groups can have specific interactions with the stationary phase.

The following table outlines a starting point for HPLC method development for this compound.

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18 (octadecylsilane) | Silica |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient | Hexane/Isopropanol isocratic or gradient |

| Detection | UV (if derivatized or at low wavelength), MS | UV (if derivatized or at low wavelength), MS |

Sample Preparation and Matrix Effects in Chromatographic Analysis

The goal of sample preparation is to extract this compound from the sample matrix and to remove interfering components that could affect the chromatographic analysis. epa.gov The choice of sample preparation technique depends heavily on the nature of the sample matrix (e.g., water, soil, biological tissue).

Common extraction techniques for compounds like this compound from environmental or biological samples include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. SPE can provide significant cleanup and concentration of the sample. zhaw.ch

Matrix effects are a significant consideration, particularly in LC-MS analysis. These effects occur when co-eluting matrix components suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Thorough removal of matrix components during sample preparation is the most direct approach. googleapis.com

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the bulk of the matrix components can reduce ion suppression.

Use of an Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard, as it would co-elute and experience the same matrix effects, allowing for accurate correction.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures. These methods probe the vibrational energy levels of molecules, which are intrinsic to their composition and geometry. When applied to this compound, a long-chain chloroalkanol, these techniques provide a detailed fingerprint of its functional groups and conformational isomers.

Identification of Characteristic Functional Group Vibrations in this compound

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its distinct functional groups: the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the long alkyl chain (C-H and C-C bonds). The positions of these bands are indicative of the specific bond types and their molecular environment.

The hydroxyl group gives rise to a prominent, broad absorption band in the IR spectrum, typically in the range of 3500-3200 cm⁻¹. This broadening is a consequence of intermolecular hydrogen bonding between the alcohol molecules. The corresponding O-H stretching vibration is also observable in the Raman spectrum.

The carbon-hydrogen stretching vibrations of the long alkyl chain appear in the 3000-2850 cm⁻¹ region in both IR and Raman spectra. Specifically, the asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups can often be distinguished. The C-H bending or scissoring vibrations are typically observed between 1470-1450 cm⁻¹. In long-chain alkanes, a characteristic C-H rocking vibration may be seen around 725-720 cm⁻¹. libretexts.org

The carbon-oxygen stretching vibration of the primary alcohol is a strong band in the IR spectrum, generally found in the 1260-1050 cm⁻¹ region.

The carbon-chlorine stretching vibration is found in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹. The precise position can be influenced by the conformation of the alkyl chain. In terminal alkyl halides, a C-H wagging of the -CH₂X group (where X is the halogen) can also be identified between 1300-1150 cm⁻¹. libretexts.org

Below is an interactive table summarizing the characteristic vibrational frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectrum |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500-3200 | IR, Raman |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 3000-2850 | IR, Raman |

| Alkyl (-CH₂) | C-H Bend (Scissoring) | 1470-1450 | IR, Raman |

| Alkyl (long chain) | C-H Rock | 725-720 | IR |

| Primary Alcohol (C-O) | C-O Stretch | 1260-1050 | IR |

| Chloroalkane (C-Cl) | C-Cl Stretch | 850-550 | IR |

| Terminal Chloroalkane (-CH₂Cl) | C-H Wag | 1300-1150 | IR |

Conformational Analysis using Vibrational Spectroscopy

The long tridecyl chain of this compound can adopt numerous conformations due to rotation around the carbon-carbon single bonds. These different spatial arrangements, known as conformers (e.g., trans and gauche), can have distinct vibrational spectra. Vibrational spectroscopy is a sensitive technique for studying this conformational polymorphism.

Changes in the conformation of the alkyl chain can lead to shifts in the frequencies and intensities of certain vibrational modes, particularly the C-H bending and rocking modes, as well as the C-C stretching modes in the fingerprint region (below 1500 cm⁻¹). For instance, the presence of multiple peaks in a specific region of the spectrum where only one is expected for a single conformation can indicate the coexistence of several conformers.

In long-chain alkanes and their derivatives, the progression of bands in the fingerprint region of the IR and Raman spectra can be analyzed to gain insights into the conformational order. A highly ordered, all-trans chain will exhibit a different spectral pattern compared to a more disordered chain with a mix of trans and gauche conformers. For example, studies on n-alkanes have shown that the separation of contributions from terminal and midchain methylene units can be observed in the spectra of solid alkanes at low temperatures. nih.gov Similar principles apply to 1-chloroalkanes, where the vibrational spectra can be resolved to distinguish between different methylene groups along the chain. nih.gov

By analyzing the vibrational spectra, often in conjunction with computational modeling, researchers can deduce the predominant conformations of this compound in different physical states (e.g., solid, liquid) or in various solvent environments.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For organic compounds, this typically involves combustion analysis to quantify the amounts of carbon, hydrogen, and nitrogen (CHN analysis). For halogen-containing compounds like this compound, specific methods are employed to determine the chlorine content.

The primary goal of elemental analysis in this context is to verify the empirical and molecular formula of a synthesized or purified sample of this compound, thereby confirming its stoichiometry and assessing its purity. The experimental results are compared against the theoretical elemental composition calculated from the molecular formula (C₁₃H₂₇ClO).

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₁₃H₂₇ClO

Molar Mass: (13 × 12.011) + (27 × 1.008) + (35.453) + (15.999) = 234.81 g/mol

The theoretical percentages are:

Carbon (C): (13 × 12.011) / 234.81 × 100% = 66.46%

Hydrogen (H): (27 × 1.008) / 234.81 × 100% = 11.58%

Chlorine (Cl): 35.453 / 234.81 × 100% = 15.10%

Oxygen (O): 15.999 / 234.81 × 100% = 6.81% (often determined by difference)

The following table presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 66.46 |

| Hydrogen | H | 1.008 | 27 | 27.216 | 11.58 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.10 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.81 |

| Total | 234.811 | 100.00 |

In practice, combustion analysis is commonly used. A weighed sample is burned in an excess of oxygen, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). researchgate.net These combustion products are then quantitatively measured. For chlorine determination, the combustion gases are passed through a solution that absorbs the resulting hydrogen chloride (HCl), which can then be quantified by titration or other analytical methods. Modern automated elemental analyzers can provide rapid and accurate results for C, H, N, and S, and with specific configurations, for halogens as well.

The experimentally determined percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the correct elemental composition and high purity of the this compound sample.

Computational Chemistry and Theoretical Studies on 13 Chlorotridecan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 13-chlorotridecan-1-ol.

The electronic properties of this compound are primarily dictated by its two functional groups: the hydroxyl (-OH) and the chloro (-Cl) groups. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.